

# High-Throughput Screening for Modulators of SNRPB: Application Notes and Protocols

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## Compound of Interest

Compound Name: SNPB

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## Introduction

Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB) is a core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. As a key element of the Sm protein core, SNRPB is integral to the assembly and function of small nuclear ribonucleoproteins (snRNPs), which are the building blocks of the spliceosome.[1][2] Aberrant expression and function of SNRPB have been increasingly implicated in various human diseases, most notably cancer.

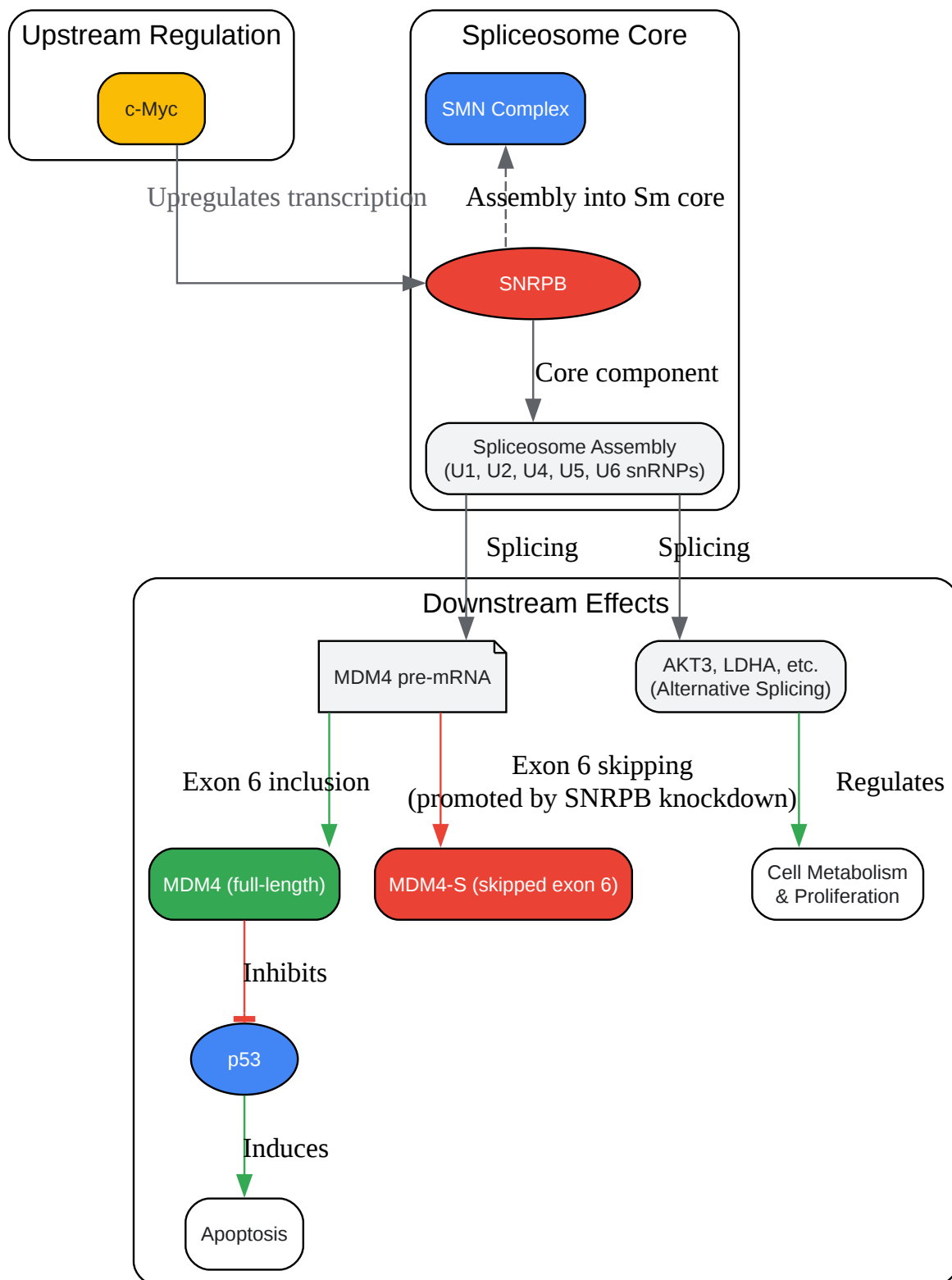
Overexpression of SNRPB is a common feature in numerous cancers, including hepatocellular carcinoma, glioblastoma, and non-small cell lung cancer, where it often correlates with poor prognosis.[3][4] SNRPB promotes tumorigenesis by modulating the alternative splicing of key cancer-related genes, leading to the production of oncogenic protein isoforms. For instance, SNRPB-mediated alternative splicing can activate the Akt pathway and aerobic glycolysis in hepatocellular carcinoma by promoting the formation of specific AKT3 and LDHA splice variants.[3] Furthermore, SNRPB has been shown to regulate the splicing of MDM4, a key negative regulator of the p53 tumor suppressor.[5] Given its critical role in cancer progression, SNRPB represents a promising therapeutic target for the development of novel anti-cancer agents.

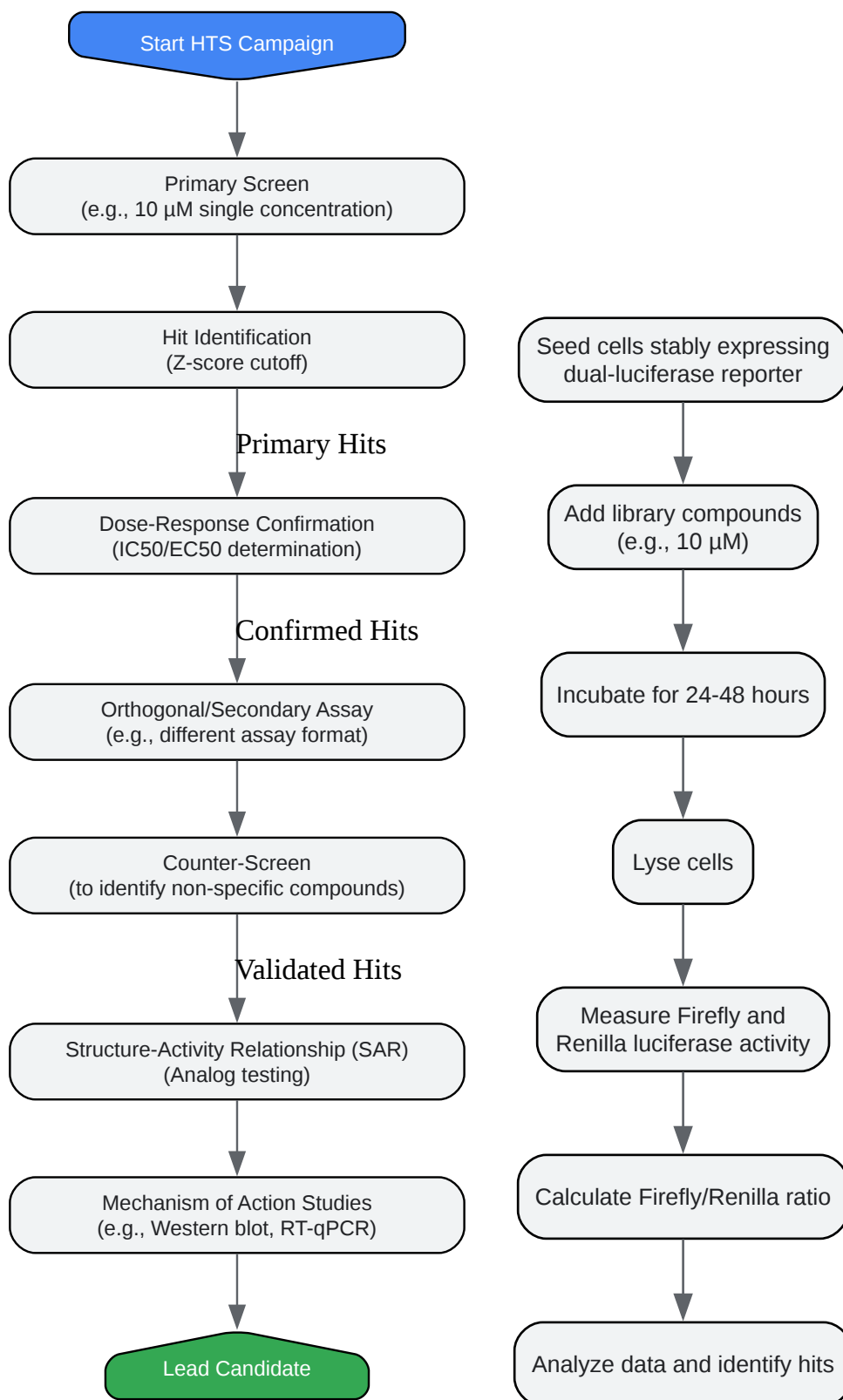
This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify small molecule inhibitors or activators of SNRPB. Three distinct HTS assay

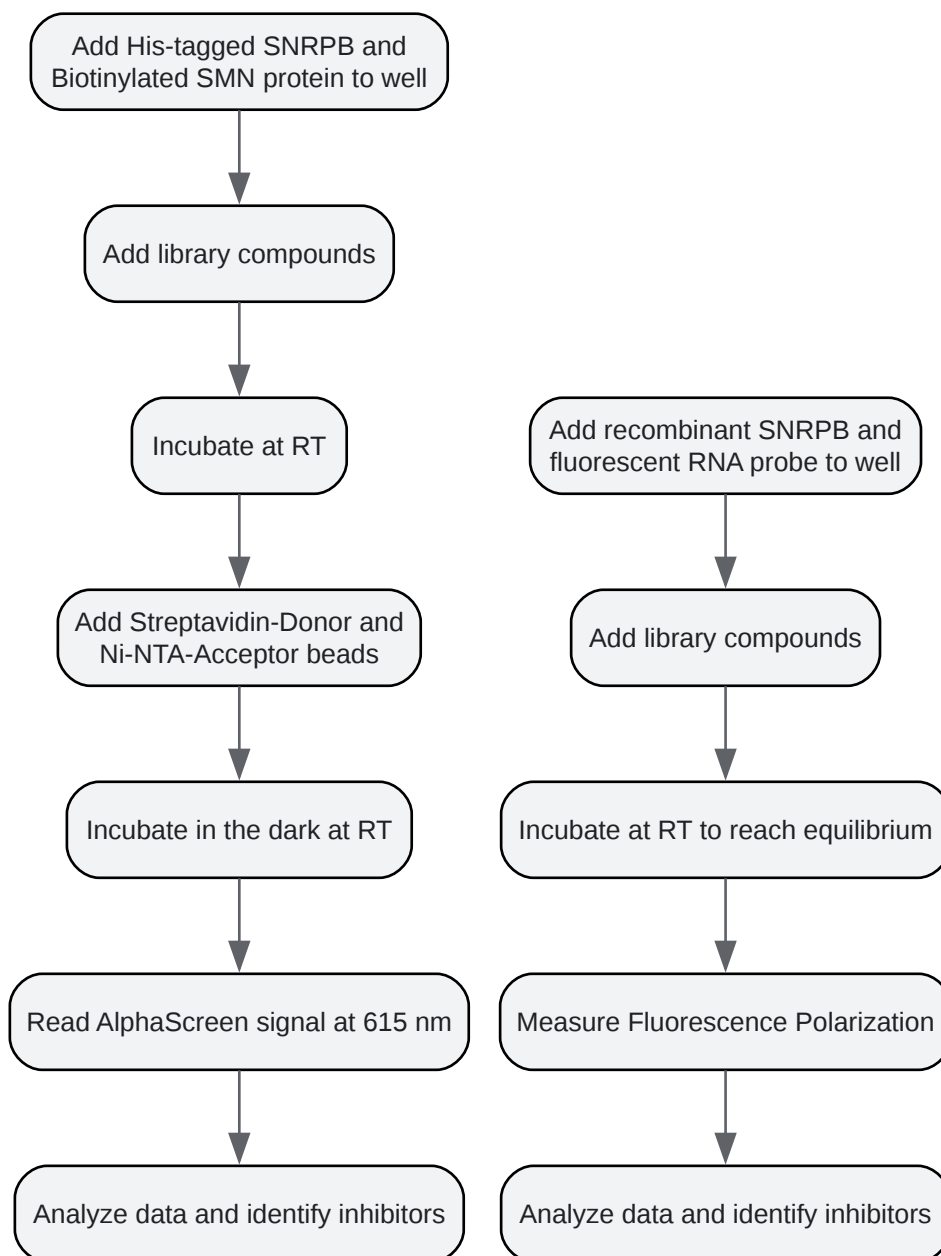
formats are presented: a cell-based reporter assay for monitoring SNRPB-dependent alternative splicing, a biochemical AlphaScreen assay to detect inhibitors of SNRPB protein-protein interactions, and a fluorescence polarization assay to identify modulators of the SNRPB-RNA interaction.

## Signaling Pathway and Experimental Workflow

The signaling pathways involving SNRPB are complex and integrated with fundamental cellular processes. Upstream, the expression of SNRPB can be driven by oncogenic transcription factors such as c-Myc.[6] Downstream, as a core component of the spliceosome, SNRPB's primary function is to regulate pre-mRNA splicing. Its activity influences the alternative splicing of a multitude of transcripts, including those involved in cell proliferation, apoptosis, and metabolism. A key example is the regulation of MDM4 splicing, which in turn modulates p53 activity.







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- To cite this document: BenchChem. [High-Throughput Screening for Modulators of SNRPB: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606360#high-throughput-screening-for-snrpb-inhibitors-or-activators]

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